molecular formula C11H17NO4 B164756 (S)-2-(Boc-amino)-5-hexynoic acid CAS No. 208522-16-1

(S)-2-(Boc-amino)-5-hexynoic acid

Cat. No. B164756
M. Wt: 227.26 g/mol
InChI Key: DPHIBCOGEUVKGB-QMMMGPOBSA-N
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Description

“(S)-2-(Boc-amino)-5-hexynoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is commonly used in peptide synthesis and is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A method for preparing unprotected NCA monomers in air and under moisture has been reported. This method employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .


Molecular Structure Analysis

The 3D structure of Boc-compounds has been determined by X-ray crystallography, and evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .


Chemical Reactions Analysis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .

Scientific Research Applications

  • Material-Specific Binding Peptides : This compound could be used in the development of material-specific binding peptides (MBPs). MBPs have diverse applications such as in plant and human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . The compound’s unique structure could potentially enhance the binding strength of these peptides, making them more effective in their respective applications.

  • Synthetic Organic Applications : “(S)-2-(Boc-amino)-5-hexynoic Acid” is a chiral reagent used in synthetic organic applications . Its unique structure can be leveraged in the synthesis of complex organic compounds.

  • Amino-Yne Click Chemistry : The compound could potentially be used in amino-yne click chemistry . This type of click reaction is spontaneous and has various advantages, making it a valuable tool in chemical synthesis.

  • Chemoselective O-acylation of Hydroxyamino Acids : This compound could be used in chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions . This method is scalable and can be used for the large-scale preparation of many useful side-chain derivatives of hydroxyamino acids and related compounds .

  • Synthesis of β-Amino Alcohols : “(S)-2-(Boc-amino)-5-hexynoic Acid” could potentially be used in a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . This protocol can be used for the introduction of amines in natural products during late-stage transformations .

  • Chiral Building Blocks for Organic Chemical Synthesis : Amino acids, whether natural, semisynthetic or synthetic, are among the most important and useful chiral building blocks available for organic chemical synthesis . “(S)-2-(Boc-amino)-5-hexynoic Acid”, with its unique structure, can function as an inexpensive, chiral and densely functionalized starting material .

Safety And Hazards

The safety data sheet for a similar compound, 1-(Boc-amino)cyclopentanecarboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use .

Future Directions

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This could be a potential future direction for the use of “(S)-2-(Boc-amino)-5-hexynoic acid”.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629141
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Boc-amino)-5-hexynoic acid

CAS RN

208522-16-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(Boc-amino)-5-hexynoic acid
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